molecular formula C11H14N4S B14890005 4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol

4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B14890005
M. Wt: 234.32 g/mol
InChI Key: QKBZSXVXHKPDRC-UHFFFAOYSA-N
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Description

4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(sec-butyl)-1H-1,2,4-triazole-3-thiol with 4-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-one
  • 4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-amine

Uniqueness

4-(Sec-butyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may contain other functional groups such as amines or ketones.

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

4-butan-2-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H14N4S/c1-3-8(2)15-10(13-14-11(15)16)9-4-6-12-7-5-9/h4-8H,3H2,1-2H3,(H,14,16)

InChI Key

QKBZSXVXHKPDRC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=NNC1=S)C2=CC=NC=C2

Origin of Product

United States

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